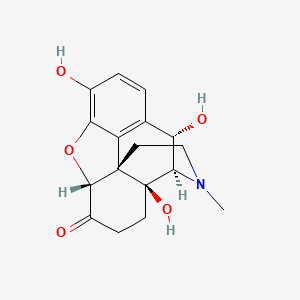
10alpha-Hydroxy Oxymorphone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10alpha-Hydroxy Oxymorphone is a derivative of oxymorphone, a potent opioid analgesic. Oxymorphone itself is a semi-synthetic opioid derived from thebaine, an alkaloid found in the opium poppy. It is primarily used for the management of moderate to severe pain. The compound this compound is characterized by the presence of a hydroxyl group at the 10alpha position, which may influence its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10alpha-Hydroxy Oxymorphone typically involves the hydrogenation of 14-hydroxymorphinone in the presence of an acid and a hydrogenation catalyst. The reaction is carried out at temperatures greater than 40°C, using hydrogen gas . The pH of the reaction mixture is carefully controlled to ensure the desired impurity profile of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow electrochemistry to improve reaction throughput and increase the space-time yield . This method is more sustainable and efficient compared to traditional batch processes.
Analyse Chemischer Reaktionen
Types of Reactions: 10alpha-Hydroxy Oxymorphone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 10alpha position can be oxidized to form ketones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
10alpha-Hydroxy Oxymorphone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other opioid derivatives and analogs.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential as an analgesic and its pharmacokinetic properties.
Industry: It is used in the development of new pain management therapies and formulations
Wirkmechanismus
10alpha-Hydroxy Oxymorphone exerts its effects primarily through interaction with the mu-opioid receptor. These receptors are distributed in various regions of the brain, including the amygdala, hypothalamus, and thalamus . Binding to these receptors inhibits the release of neurotransmitters, leading to analgesia and sedation. The compound’s unique structure allows it to cross the blood-brain barrier more efficiently than some other opioids, enhancing its potency .
Vergleich Mit ähnlichen Verbindungen
Oxymorphone: The parent compound, used for severe pain management.
Hydromorphone: Another potent opioid analgesic with similar uses.
Oxycodone: A semi-synthetic opioid with a different pharmacokinetic profile.
Uniqueness: 10alpha-Hydroxy Oxymorphone is unique due to the presence of the hydroxyl group at the 10alpha position, which may alter its binding affinity and pharmacological effects compared to other opioids .
Eigenschaften
Molekularformel |
C17H19NO5 |
|---|---|
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS,13S)-4a,9,13-trihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C17H19NO5/c1-18-7-6-16-11-8-2-3-9(19)13(11)23-15(16)10(20)4-5-17(16,22)14(18)12(8)21/h2-3,12,14-15,19,21-22H,4-7H2,1H3/t12-,14+,15-,16-,17+/m0/s1 |
InChI-Schlüssel |
PHAULTWBLLFYRX-PYIOCPRISA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1[C@H](C5=C3C(=C(C=C5)O)O4)O)O |
Kanonische SMILES |
CN1CCC23C4C(=O)CCC2(C1C(C5=C3C(=C(C=C5)O)O4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


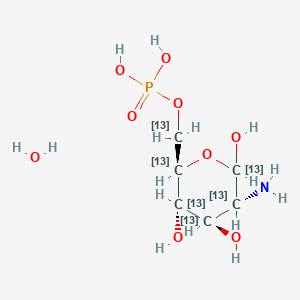
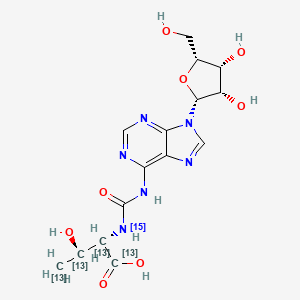
![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)
![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)
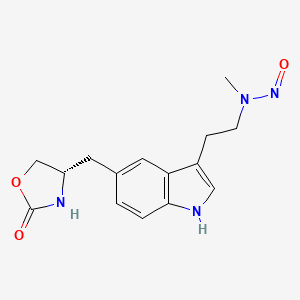

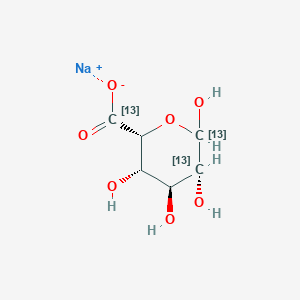

![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)
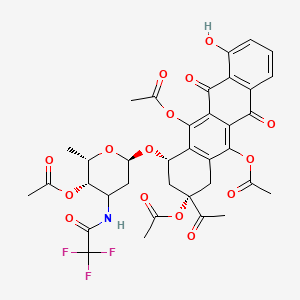
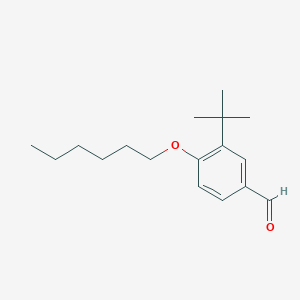
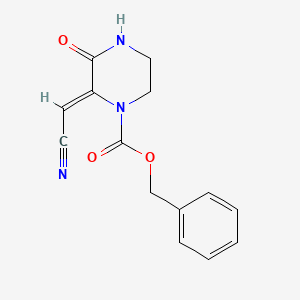
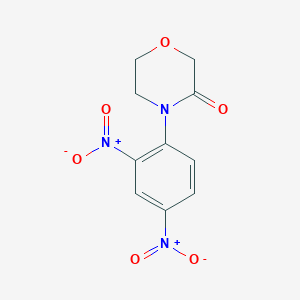
![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
